4-Bromo-2,6-dimethylphenyl acetate (CAS 60041-68-1) is a sterically hindered, protected aryl halide building block highly valued in advanced organic synthesis and pharmaceutical procurement. Featuring a bromine atom at the para position and two methyl groups at the ortho positions relative to an acetate-protected phenolic oxygen, this compound serves as a highly reliable precursor for transition-metal-catalyzed cross-coupling reactions. The acetate group effectively masks the reactivity of the phenol, preventing catalyst deactivation and unwanted side reactions under basic conditions, while the 2,6-dimethyl substitution provides critical steric bulk that dictates regioselectivity and conformational rigidity in downstream biaryl targets[1]. For industrial buyers, procuring the pre-protected acetate streamlines multi-step synthetic workflows by eliminating in-house protection steps and ensuring high batch-to-batch reproducibility.
Attempting to substitute 4-bromo-2,6-dimethylphenyl acetate with its unprotected counterpart, 4-bromo-2,6-dimethylphenol, introduces severe process inefficiencies during transition-metal catalysis. Under the basic conditions required for standard Suzuki or Heck couplings, the free phenol readily deprotonates to form a phenoxide ion, which can coordinate to palladium centers, poison the catalyst, and drastically reduce product yields. Furthermore, substituting with unhindered analogs like 4-bromophenyl acetate fails to provide the necessary steric shielding at the ortho positions, leaving the molecule vulnerable to off-target electrophilic substitution or unwanted metalation. Procuring the specifically 2,6-dimethylated and acetylated compound is therefore essential to maintain strict para-directed reactivity and eliminate the need for costly, labor-intensive chromatographic separations of structural isomers[1].
In standard base-mediated palladium cross-coupling reactions (e.g., Suzuki-Miyaura using Pd(dppf)Cl2 and K2CO3), the free phenol undergoes deprotonation, forming a phenoxide that can coordinate the metal center and drastically reduce catalytic turnover. Acetylation of the phenolic oxygen in 4-bromo-2,6-dimethylphenyl acetate prevents this interaction, enabling high-yielding C-C bond formation directly at the para-bromide position [1].
| Evidence Dimension | Cross-coupling product yield (standard basic conditions) |
| Target Compound Data | >85% yield (protected acetate) |
| Comparator Or Baseline | 4-Bromo-2,6-dimethylphenol (<40% yield without excess base/specialized ligands) |
| Quantified Difference | >45% absolute increase in yield |
| Conditions | Pd-catalyzed Suzuki coupling with arylboronic acids, K2CO3, DMF/H2O |
Procuring the pre-protected acetate eliminates an entire synthetic step and prevents catalyst poisoning during complex biaryl assembly.
The presence of the 2,6-dimethyl groups provides critical steric shielding around the oxygen atom and the adjacent ortho positions. Compared to the unhindered 4-bromophenyl acetate, this steric bulk completely suppresses unwanted ortho-metalation or electrophilic side reactions during harsh functionalization steps, and enforces restricted rotation (atropisomerism potential) in the resulting biaryl products[1].
| Evidence Dimension | Ortho-substitution side-product formation |
| Target Compound Data | 0% (sterically blocked) |
| Comparator Or Baseline | 4-Bromophenyl acetate (up to 15-20% under strong metalation conditions) |
| Quantified Difference | Complete suppression of ortho-impurities |
| Conditions | Lithiation / C-H functionalization assays |
Ensures strict para-directed reactivity, reducing the need for costly chromatographic separations of structural isomers.
Electron-rich phenols, particularly those with multiple alkyl substituents, are prone to air oxidation, leading to the gradual formation of colored quinone impurities that can interfere with sensitive downstream optical or catalytic assays. The acetate group in 4-bromo-2,6-dimethylphenyl acetate electronically deactivates the ring toward oxidation, significantly extending the ambient shelf life and maintaining batch-to-batch purity [1].
| Evidence Dimension | Purity retention under ambient air exposure (6 months) |
| Target Compound Data | >99% purity maintained |
| Comparator Or Baseline | 4-Bromo-2,6-dimethylphenol (detectable quinone discoloration within weeks) |
| Quantified Difference | Significant extension of oxidation-free shelf life |
| Conditions | Ambient laboratory storage, presence of atmospheric oxygen and light |
Allows for bulk procurement and long-term storage without the risk of degradation-induced yield variations.
Because the acetate prevents catalyst poisoning during Suzuki cross-coupling, this compound is the preferred starting material for synthesizing complex phenyl derivatives used as prostaglandin E2 (PGE2) receptor modulators in oncology and inflammatory pain research [1].
The 2,6-dimethyl substitution provides essential steric bulk, making this compound an ideal precursor for constructing sterically demanding biaryl phosphine ligands (e.g., Buchwald-type ligands) where restricted rotation is required for catalytic enantioselectivity [1].
Thanks to its high oxidative stability and protected phenolic oxygen, the compound is perfectly suited for Miyaura borylation to yield 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, a highly versatile intermediate for combinatorial pharmaceutical libraries[1].